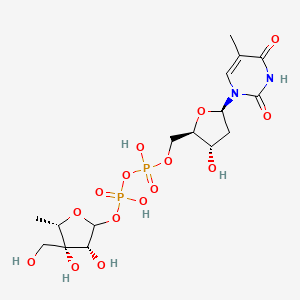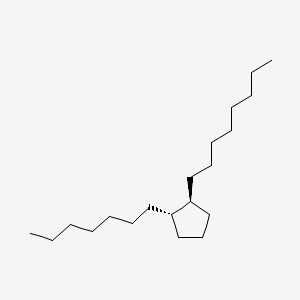
Prostane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostane is a natural product fundamental parent and a 1-heptyl-2-octylcyclopentane.
Wissenschaftliche Forschungsanwendungen
1. Treatment of Benign Prostatic Hyperplasia
Prostane has been studied for its effectiveness in treating benign prostatic hyperplasia (BPH). A clinical trial involving 70 males demonstrated that Prostane, a herbal formulation, significantly improved symptoms associated with BPH. The study found relief in pain, haematuria, dribbling of urine, dysuria, urgency, and hesitancy. Additionally, there were improvements in blood urea levels, serum prostate-specific antigen levels, and uroflow dynamics (Upadhyay, Tripathi, & Kulkarni, 2001).
2. Understanding Molecular Biology and Physiology of Prostane
Research has focused on the molecular biology and physiology of the prostaglandin E2-biosynthetic pathway, which involves prostanoids. Prostanoids, including Prostane, are produced from arachidonic acid and have a broad range of bioactivity. Advances in this field have led to the identification and characterization of multiple enzymes playing roles in the biosynthesis of Prostane (Murakami & Kudo, 2004).
3. Prostanoid Therapy for Pulmonary Arterial Hypertension
Studies on Prostane include its application in treating pulmonary arterial hypertension (PAH). Prostanoids like Prostane have been critical in this area, showing efficacy in improving symptoms and outcomes in PAH patients (Strauss & Edelman, 2007).
4. Pharmacokinetics and Effects of Prostanit
Prostanit, a novel drug containing a prostaglandin E1 (PGE1) moiety for treating peripheral arterial diseases, has been a subject of research. The study aimed to investigate the pharmacokinetics and effects of Prostanit-related metabolites, suggesting potential novel activities such as prolongation of effect and anti-inflammation (Shestakova et al., 2020).
5. Cytotoxic Properties in Cancer Treatment
Prostane-type triterpenes, isolated from Alismatis Rhizoma, showed significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer treatment (Lee et al., 2001).
6. Analytical Techniques for Prostanoids in Clinical Research
The development of analytical methods, such as automated solid-phase extraction liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS), has facilitated precise and sensitive analysis of prostanoids, including Prostane, in human serum. This is crucial for pharmacological and clinical applications (Ferreiro-Vera et al., 2011).
7. Prostanoid Receptor Research and Drug Development
Understanding the crystal structure of human prostaglandin E receptor subtype EP3 bound to Prostane provides insights into the activation mechanism of prostanoid receptors, aiding drug development (Morimoto et al., 2018).
8. Use in Treating Inflammatory Bowel Diseases
Investigating the effectiveness of Prostane agonists in treating ulcerative colitis, researchers found that prostanoids might be beneficial in treating inflammatory bowel diseases, showing potential therapeutic applications (Nakase et al., 2010).
Eigenschaften
CAS-Nummer |
36413-57-7 |
|---|---|
Produktname |
Prostane |
Molekularformel |
C20H40 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
(1S,2S)-1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
UKVVPDHLUHAJNZ-PMACEKPBSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC |
SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
Kanonische SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)
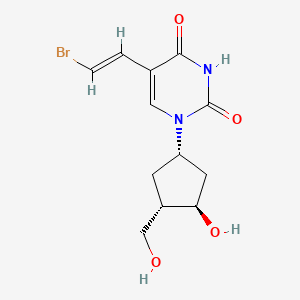
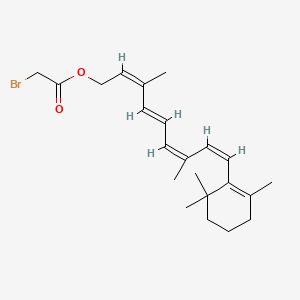
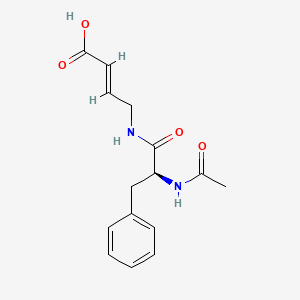
![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
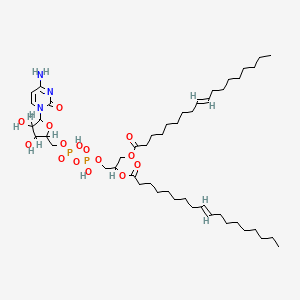
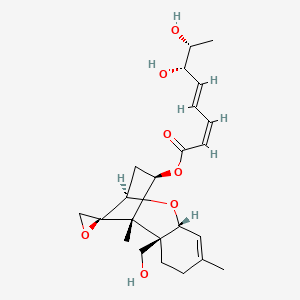
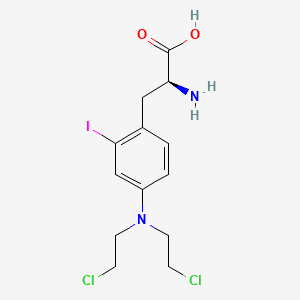
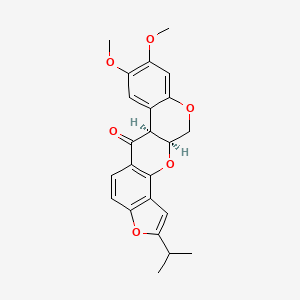
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)
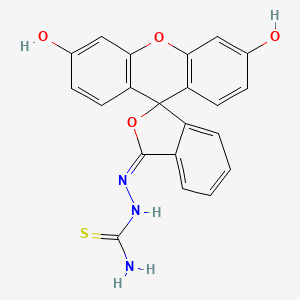
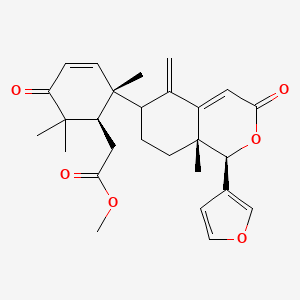
![6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B1239207.png)
